
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Vorbereitungsmethoden
The synthesis of Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative followed by amination and esterification. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. Key steps may include Bartoli’s reaction and Heck coupling reactions .
Analyse Chemischer Reaktionen
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties against a range of viruses.
Indole-3-acetic acid: A plant hormone with significant biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1003708-78-8 |
|---|---|
Molekularformel |
C11H11N3O4 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
ethyl 6-amino-4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)9-5-7-8(13-9)3-6(12)4-10(7)14(16)17/h3-5,13H,2,12H2,1H3 |
InChI-Schlüssel |
DNGUQYIRDKQBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




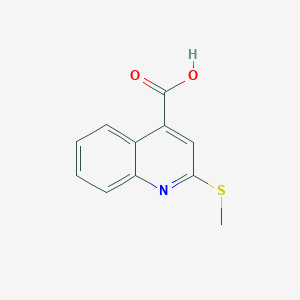

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
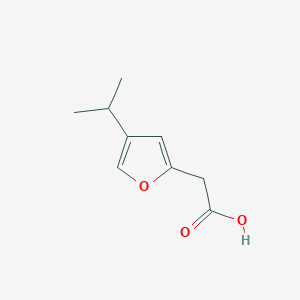
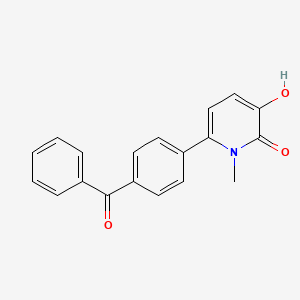
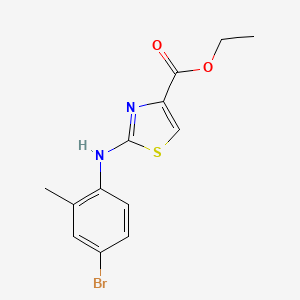
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
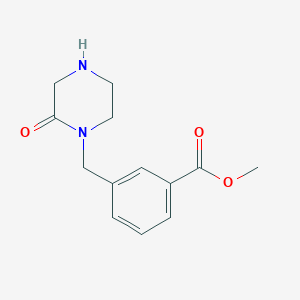
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

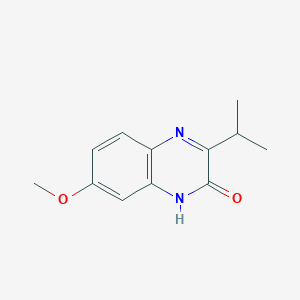
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
